ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide
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Overview
Description
ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide: is a natural diterpenoid compound found in several plantsThe compound is characterized by its molecular formula C20H26O5 and a molecular weight of 346.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide involves multiple steps, typically starting from naturally occurring precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. For instance, the compound can be synthesized through the oxidation of kaurenoic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from plant sources followed by purification processes. The compound is isolated using techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield different oxidized derivatives with potential biological activities .
Scientific Research Applications
ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry and for studying the chemical properties of diterpenoids.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating signaling pathways and interacting with enzymes involved in various biological processes. For instance, it may inhibit certain enzymes, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide include:
- ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic acid
- This compound derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-7,12-dione |
InChI |
InChI=1S/C20H26O5/c1-10-11-5-8-20(24)18(3)7-4-6-17(2)13(18)12(25-16(17)23)15(22)19(20,9-11)14(10)21/h11-13,15,22,24H,1,4-9H2,2-3H3 |
InChI Key |
AZDQVPBPXMWTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC3(C1C(C(C45C3(CCC(C4)C(=C)C5=O)O)O)OC2=O)C |
Origin of Product |
United States |
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